4-Tert-butyl-2-fluorobenzonitrile

Overview

Description

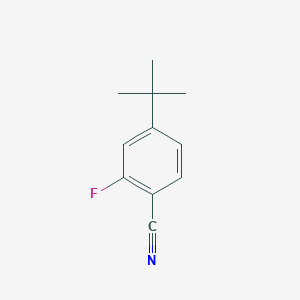

4-Tert-butyl-2-fluorobenzonitrile is an organic compound with the molecular formula C11H12FN. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylphenylboronic acid with 2-fluorobenzonitrile in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the direct fluorination of 4-tert-butylbenzonitrile using a fluorinating agent like Selectfluor. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Chemical Reactions Involving 4-Tert-butyl-2-fluorobenzonitrile

This compound can undergo several types of chemical reactions:

Electrophilic Substitution Reactions

The presence of the fluorine atom enhances electrophilicity, allowing for reactions such as:

-

Nucleophilic Aromatic Substitution : The fluorine atom can be displaced by strong nucleophiles, leading to the formation of new aromatic compounds.

Coupling Reactions

This compound can participate in metal-mediated coupling reactions, which are essential in forming complex organic structures.

Condensation Reactions

It can also undergo condensation reactions with various amines and alcohols, leading to the formation of amides and ethers.

Hydrolysis

In aqueous conditions, this compound may hydrolyze to form corresponding carboxylic acids and amines.

Reaction Mechanisms

The mechanisms for these reactions often involve:

-

Electrophilic Attack : The fluorine atom enhances the electron deficiency of the aromatic ring, facilitating nucleophilic attack.

-

Catalysis : Metal catalysts play a crucial role in coupling reactions, enhancing reaction rates and yields.

Key Findings from Research Studies

Scientific Research Applications

Medicinal Chemistry

4-Tert-butyl-2-fluorobenzonitrile is being investigated for its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, with effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL for both strains, suggesting moderate potency against these microorganisms.

- Anti-inflammatory Effects : In vivo studies have demonstrated that administration of this compound can significantly reduce inflammation in murine models, indicating its potential as an anti-inflammatory agent.

- Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of breast cancer cell lines at concentrations around 10 µM, highlighting its potential role in cancer therapy.

Material Science

The compound is also being explored for its applications in material science, particularly in the development of new polymers and materials.

- Fluorescent Probes : Due to its fluorine atom and unique structural features, this compound can be utilized in the synthesis of fluorescent probes. These probes are essential for bioimaging and tracking biological processes in real-time.

Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various derivatives that may possess enhanced biological activity or different functional properties.

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | Development of new therapeutic agents |

| Material Science | Fluorescent probes | Advancements in bioimaging technologies |

| Organic Synthesis | Intermediate for synthesizing derivatives | Creation of compounds with tailored biological activities |

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a MIC of 32 µg/mL, suggesting that this compound could be further developed into an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, treatment with the compound resulted in significant reductions in paw edema compared to control groups. This finding supports further investigation into its mechanism of action and potential therapeutic uses.

Case Study 3: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines demonstrated that the compound inhibited cell growth by approximately 50% at a concentration of 10 µM. This suggests that it may have potential as an anticancer agent and warrants further research into its efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-fluorobenzonitrile involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered.

4-Tert-butylbenzonitrile: Lacks the fluorine atom, affecting its electronic properties.

2-Fluorobenzonitrile: Lacks the tert-butyl group, resulting in different steric and electronic characteristics.

Uniqueness

4-Tert-butyl-2-fluorobenzonitrile is unique due to the combination of the electron-withdrawing fluorine atom and the bulky tert-butyl group. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical applications .

Biological Activity

4-Tert-butyl-2-fluorobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a fluorine atom attached to a benzene ring, with a nitrile functional group. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, which can improve cellular uptake and bioavailability. The tert-butyl group may provide steric hindrance that affects binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related fluorinated compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some fluorinated derivatives were reported as low as 4 µg/mL against MRSA .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | TBD |

| Related Compound A | C. difficile | 4 |

| Related Compound B | E. coli | TBD |

Anticancer Activity

Fluorinated compounds often exhibit anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. In one study, a series of fluorinated compounds demonstrated significant inhibition of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell signaling pathways . The IC50 values for these inhibitors ranged from 25 nM to several hundred nanomolar concentrations.

Study on Tankyrase Inhibition

A virtual screening study identified derivatives related to this compound as potent tankyrase inhibitors, which play a role in Wnt signaling pathways associated with cancer progression. The best-performing compound exhibited IC50 values in the low nanomolar range, indicating high potency .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications on the benzene ring significantly affect biological activity. For example, introducing different substituents at the para position relative to the nitrile group has been linked to enhanced potency against specific targets. Compounds with electron-withdrawing groups like fluorine have been noted to increase activity compared to their non-fluorinated counterparts .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies indicate that certain derivatives maintain high cell viability even at concentrations exceeding their MICs, suggesting favorable toxicity profiles for further development .

Properties

IUPAC Name |

4-tert-butyl-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWCAIVRTNZNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.